6-(Morpholine-4-sulfonyl)-quinoline-4-carboxylic acid

Catalog No.
S14636438
CAS No.
M.F
C14H14N2O5S
M. Wt
322.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Morpholine-4-sulfonyl)-quinoline-4-carboxylic a...

Product Name

6-(Morpholine-4-sulfonyl)-quinoline-4-carboxylic acid

IUPAC Name

6-morpholin-4-ylsulfonylquinoline-4-carboxylic acid

Molecular Formula

C14H14N2O5S

Molecular Weight

322.34 g/mol

InChI

InChI=1S/C14H14N2O5S/c17-14(18)11-3-4-15-13-2-1-10(9-12(11)13)22(19,20)16-5-7-21-8-6-16/h1-4,9H,5-8H2,(H,17,18)

InChI Key

ZOQAQPDRUOEOAG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=CN=C3C=C2)C(=O)O

6-(Morpholine-4-sulfonyl)-quinoline-4-carboxylic acid is a highly functionalized, premium heterocyclic building block designed for advanced pharmaceutical synthesis and materials science. Featuring a quinoline-4-carboxylic acid core—a privileged scaffold in medicinal chemistry—this compound is distinguished by its 6-position morpholine-4-sulfonyl moiety. This specific substitution imparts a unique combination of strong electron-withdrawing properties, enhanced aqueous solubility, and a rigid hydrogen-bond acceptor profile [1]. For procurement professionals and synthetic chemists, this compound serves as an optimal precursor, offering superior physicochemical properties compared to standard halogenated or unsubstituted quinoline analogs, thereby streamlining downstream lead optimization and formulation processes [2].

Research Fit

Fragment-based screening
Low computed lipophilicity and moderate polar surface area support lead-like and fragment-compatible workflows.
Regioselective synthesis
Strong electron-withdrawing morpholine-4-sulfonyl group enables predictable 8-position functionalization.
Building block efficiency
High commercial purity reduces in-house purification for sensitive medicinal chemistry or bioconjugation workflows.

Attempting to substitute 6-(Morpholine-4-sulfonyl)-quinoline-4-carboxylic acid with simpler analogs, such as 6-chloroquinoline-4-carboxylic acid or 6-(N,N-dimethylsulfamoyl)quinoline-4-carboxylic acid, introduces significant process and performance liabilities. While halogenated analogs are cheaper, they drastically reduce the aqueous solubility of downstream libraries, often forcing the use of harsh, environmentally unfavorable solvents during purification [1]. Furthermore, flexible dialkyl sulfonamides (like the dimethylsulfamoyl variant) lack the conformational rigidity of the morpholine ring, which can lead to increased entropic penalties during target binding and lower metabolic stability in biological assays [2]. Procuring the exact morpholine-4-sulfonyl derivative ensures predictable processability, superior crystallization behavior, and an optimized LogD profile that generic substitutes cannot replicate.

Substitution Risk

!
6-Chloro analog alters solubility profile
Markedly higher lipophilicity may shift aqueous solubility and membrane permeability, changing assay compatibility.
!
Piperidine-sulfonyl analog modifies ADME behavior
Higher XLogP3 and lower TPSA produce a different physicochemical space; permeability and solubility context may not transfer.
!
Non-sulfonyl analogs lose regioselective control
Absence of the strong electron-withdrawing sulfonamide removes predictable 8-position direction, complicating library synthesis.

Aqueous Solubility and Formulation Compatibility

The incorporation of the morpholine ring significantly enhances the thermodynamic solubility of the quinoline core compared to traditional halogenated substitutes. While 6-chloroquinoline-4-carboxylic acid exhibits poor aqueous solubility, the morpholine-4-sulfonyl derivative provides a substantial increase, facilitating easier handling and reducing solvent volumes in downstream processing [1].

Evidence DimensionThermodynamic Aqueous Solubility (pH 7.4)
Target Compound Data~0.8 - 1.2 mg/mL
Comparator Or Baseline6-Chloroquinoline-4-carboxylic acid (<0.05 mg/mL)
Quantified DifferenceGreater than 15-fold increase in solubility
ConditionsPhosphate buffered saline, pH 7.4, 25°C

Higher aqueous solubility simplifies purification workflows and formulation, directly reducing the consumption of expensive or toxic organic solvents.

Aqueous solubility vs. 6-Chloro
Reported
ΔXLogP3 −1.8
Target 0.5 vs Comparator 2.3
More hydrophilic
Reported higher predicted aqueous solubility supports biochemical assay development with reduced DMSO dependence.
XLogP3 computed via PubChem algorithm.

Amide Coupling Efficiency and Processability

During the synthesis of API libraries, the steric profile of the sulfonyl substituent impacts the reactivity of the 4-carboxylic acid. The rigid, constrained geometry of the morpholine ring minimizes steric clash and aggregation during activation (e.g., with HATU or EDC), leading to higher coupling yields compared to flexible, bulky dialkylsulfonamides [1].

Evidence DimensionStandard Amide Coupling Yield
Target Compound Data>85% average yield
Comparator Or Baseline6-(N,N-Diethylsulfamoyl)quinoline-4-carboxylic acid (~65-70% yield)
Quantified Difference15-20% absolute increase in coupling yield
ConditionsHATU/DIPEA activation, primary amine coupling, DMF, 25°C

Consistently high coupling yields reduce the need for chromatographic purification, making this compound ideal for high-throughput library generation.

Permeability vs. Piperidine analog
Reported
ΔTPSA +9 Ų, ΔXLogP3 −1.2
Morpholine (105 Ų, 0.5) vs Piperidine (96 Ų, 1.7)
Distinct physicochemical profile enables exploration of different ADME space without scaffold change.
PubChem computed TPSA and XLogP3, accessed 2026-04-30.

Lipophilicity (LogD) Optimization for Drug Discovery

The presence of the oxygen atom within the morpholine ring lowers the overall lipophilicity of the molecule compared to its piperidine analog. This structural feature provides a more favorable LogD profile, which is critical for balancing membrane permeability and avoiding non-specific protein binding in drug development [1].

Evidence DimensionDistribution Coefficient (LogD at pH 7.4)
Target Compound Data1.5 - 2.0
Comparator Or Baseline6-(Piperidine-1-sulfonyl)quinoline-4-carboxylic acid (2.5 - 3.0)
Quantified DifferenceReduction of ~1.0 Log unit
ConditionsOctanol/Water partitioning, pH 7.4 buffer

Procuring a building block with an already optimized LogD saves medicinal chemists multiple iterative synthesis cycles during lead optimization.

Regioselective 8-position derivatization
Class-level
σp ≈ +0.72 (SO₂NR₂ class)
~3-fold more electron-withdrawing than 6-chloro (σp +0.23)
Strongly deactivating sulfonamide directs electrophilic substitution to the 8-position, simplifying synthetic route design.
Hammett constants from standard organic chemistry references.

Thermal Stability and Crystallinity

The morpholine-4-sulfonyl group promotes strong intermolecular hydrogen bonding and crystal lattice packing. This results in a highly crystalline solid with superior thermal stability compared to thioether or flexible alkyl analogs, which are often prone to oxidation or present as difficult-to-handle waxes [1].

Evidence DimensionThermal Decomposition Temperature (Td)
Target Compound Data>250°C
Comparator Or Baseline6-(Alkylthio)quinoline-4-carboxylic acid analogs (<180°C, prone to oxidation)
Quantified Difference>70°C increase in thermal stability
ConditionsThermogravimetric Analysis (TGA) under ambient atmosphere

High thermal stability and reliable crystallinity ensure a long shelf life and consistent handling characteristics for bulk procurement and scale-up.

Class-level kinase inhibition
Class-level
Sub-nM to low nM reported for analogous quinoline sulfonamides
Casein kinase 1δ IC₅₀ 0.2–0.4 nM (patent literature)
Access to a reported kinase inhibitor chemotype; carboxylic acid provides a handle for amide coupling to build screening libraries.
No direct IC₅₀ for the 4-carboxylic acid building block itself; data from BindingDB.
Commercial purity
Specification review
≥97% (standard catalog)
Piperidine analog standard 95%
Higher base purity reduces in-house purification, supporting batch-to-batch reproducibility in sensitive workflows.
Vendor specifications as of 2026-04-30.

Synthesis of DHODH and Kinase Inhibitor Libraries

Due to its optimized LogD profile and high aqueous solubility, this compound is the preferred starting material for synthesizing libraries targeting dihydroorotate dehydrogenase (DHODH) or various kinases. The morpholine ring ensures that the resulting drug candidates maintain favorable pharmacokinetic properties without requiring extensive late-stage modification [1].

High-Throughput Screening (HTS) Library Construction

The exceptional amide coupling efficiency of the 4-carboxylic acid, driven by the rigid geometry of the morpholine-4-sulfonyl group, makes this compound ideal for automated, high-throughput parallel synthesis. It minimizes unreacted starting materials and reduces the need for complex purification steps in large-scale library generation [2].

Development of Next-Generation Antimalarial Agents

The quinoline-4-carboxylic acid core is a classic antimalarial scaffold. Procuring the 6-(morpholine-4-sulfonyl) derivative provides a metabolically stable, crystalline precursor that overcomes the poor solubility and high lipophilicity issues often associated with traditional halogenated antimalarial analogs [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fragment-based screening (kinase/anti-infective targets)
Low lipophilicity, moderate TPSA, carboxylic acid vector for elaboration
Aqueous solubility, chemical diversification handle
8-Position regioselective derivatization
Strong electron-withdrawing sulfonamide (σp ~0.72)
Electrophilic substitution regiochemical control, library synthesis
Aqueous-compatible biochemical assays
Higher predicted solubility vs. 6-chloro analog
Reduced DMSO dependence, fluorescent/activity-based probe development
Sulfonamide amine SAR studies
Distinct morpholine vs. piperidine physicochemical profiles
Potency/selectivity/ADME modulation without scaffold change

XLogP3

0.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

322.06234272 g/mol

Monoisotopic Mass

322.06234272 g/mol

Heavy Atom Count

22

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